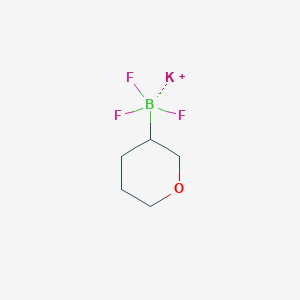
Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate is a chemical compound with the molecular formula C5H9BF3KO. It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a tetrahydro-2H-pyran ring, making it a valuable reagent in organic synthesis and other chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate typically involves the reaction of tetrahydro-2H-pyran-3-ylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions: Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Typical solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
科学研究应用
Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is explored for its potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a precursor in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism by which potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroborate group acts as a versatile functional group that can undergo substitution, coupling, and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
- Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate
- Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate
- Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate
- Potassium (acetoxymethyl)trifluoroborate
- Potassium (cyclopropoxymethyl)trifluoroborate
Uniqueness: Potassium trifluoro(tetrahydro-2H-pyran-3-yl)borate is unique due to its specific structure, which combines the stability of the trifluoroborate group with the reactivity of the tetrahydro-2H-pyran ring. This combination makes it a valuable reagent in various chemical reactions and applications .
属性
IUPAC Name |
potassium;trifluoro(oxan-3-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O.K/c7-6(8,9)5-2-1-3-10-4-5;/h5H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVQUKHYVIPLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCOC1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-80-9 |
Source


|
| Record name | potassium trifluoro(oxan-3-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2646613.png)
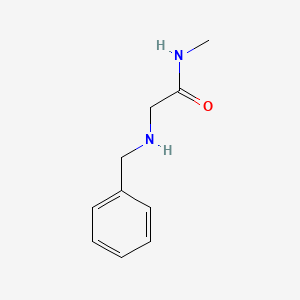
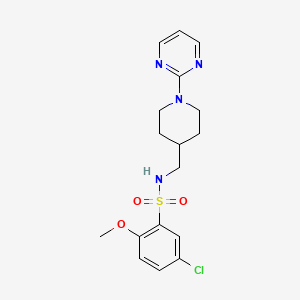
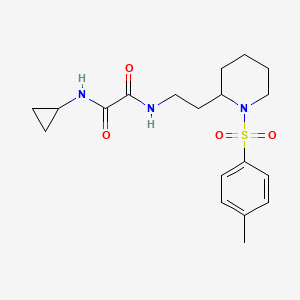
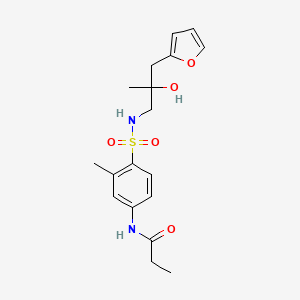
![tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2646621.png)
![3-isopentyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2646623.png)
![N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2646624.png)
![2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2646626.png)

![2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2646631.png)
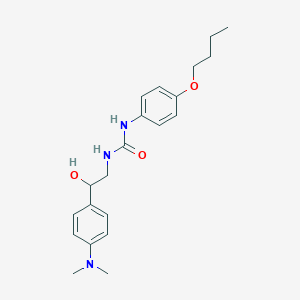
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)
![methyl 2-[(2Z)-2-(acetylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2646634.png)
